2-Furancarboximidamide, 5-((3,4-dichlorophenyl)sulfonyl)-N-hydroxy-
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Overview
Description
2-Furancarboximidamide, 5-((3,4-dichlorophenyl)sulfonyl)-N-hydroxy- is a chemical compound with the molecular formula C11H8Cl2N2O3S It is known for its unique structure, which includes a furan ring, a carboximidamide group, and a sulfonyl group attached to a dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboximidamide, 5-((3,4-dichlorophenyl)sulfonyl)-N-hydroxy- typically involves multiple steps, starting with the preparation of the furan ring and the dichlorophenyl sulfonyl group. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboximidamide Group: This step involves the reaction of the furan ring with an appropriate amidine precursor.
Attachment of the Dichlorophenyl Sulfonyl Group: This is typically done through a sulfonylation reaction using dichlorophenyl sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboximidamide, 5-((3,4-dichlorophenyl)sulfonyl)-N-hydroxy- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
2-Furancarboximidamide, 5-((3,4-dichlorophenyl)sulfonyl)-N-hydroxy- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Furancarboximidamide, 5-((3,4-dichlorophenyl)sulfonyl)-N-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2-furancarboximidamide: This compound shares the furan ring and carboximidamide group but lacks the dichlorophenyl sulfonyl group.
2-Furancarboximidamide, 5-(phenylsulfonyl)-N-hydroxy-: Similar structure but with a phenyl group instead of a dichlorophenyl group.
Uniqueness
2-Furancarboximidamide, 5-((3,4-dichlorophenyl)sulfonyl)-N-hydroxy- is unique due to the presence of the dichlorophenyl sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.
Properties
CAS No. |
75745-96-9 |
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Molecular Formula |
C11H8Cl2N2O4S |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)sulfonyl-N'-hydroxyfuran-2-carboximidamide |
InChI |
InChI=1S/C11H8Cl2N2O4S/c12-7-2-1-6(5-8(7)13)20(17,18)10-4-3-9(19-10)11(14)15-16/h1-5,16H,(H2,14,15) |
InChI Key |
HCZUKFKJXHCSOQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC=C(O2)/C(=N\O)/N)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC=C(O2)C(=NO)N)Cl)Cl |
Origin of Product |
United States |
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